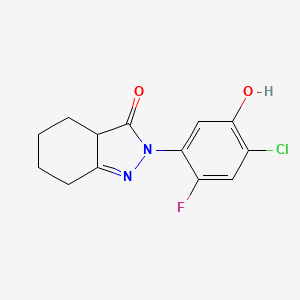
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-fluoro-hydroxyphenyl group attached to a hexahydroindazol-3-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The initial step involves the chlorination and fluorination of a phenol derivative to obtain 4-chloro-2-fluoro-5-hydroxyphenyl.
Cyclization: The phenyl intermediate is then subjected to cyclization reactions to form the hexahydroindazol-3-one core. This step often requires the use of strong acids or bases as catalysts.
Final Assembly: The final step involves the coupling of the phenyl intermediate with the hexahydroindazol-3-one core under specific reaction conditions, such as elevated temperatures and the presence of coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro and fluoro groups can be reduced to form corresponding hydrogenated derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an alkyl group may result in an alkylated derivative.
Scientific Research Applications
2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluoro-5-hydroxyphenyl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 3-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C13H12ClFN2O2 |
|---|---|
Molecular Weight |
282.70 g/mol |
IUPAC Name |
2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-3aH-indazol-3-one |
InChI |
InChI=1S/C13H12ClFN2O2/c14-8-5-9(15)11(6-12(8)18)17-13(19)7-3-1-2-4-10(7)16-17/h5-7,18H,1-4H2 |
InChI Key |
UIFXFQUSLWBNJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C2C1)C3=CC(=C(C=C3F)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
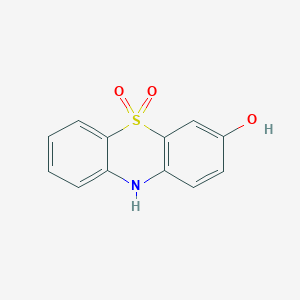
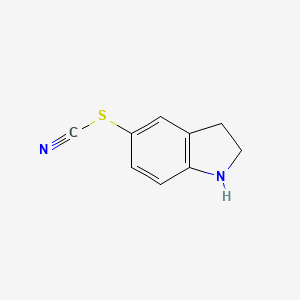

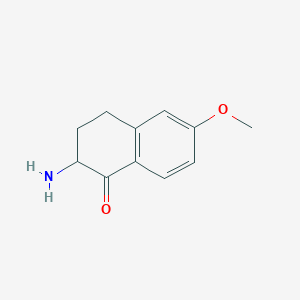
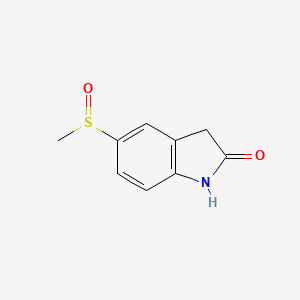
![4-Chloro-N-[3-(pyridine-3-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B8486786.png)
![2-chloro-5-phenyl-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8486796.png)
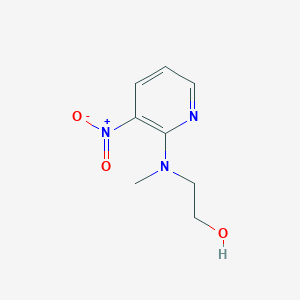
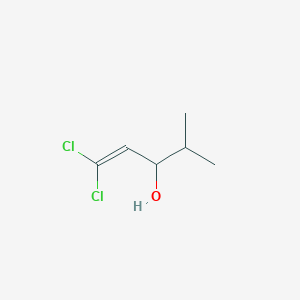

![3-Cyclohexyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8486809.png)
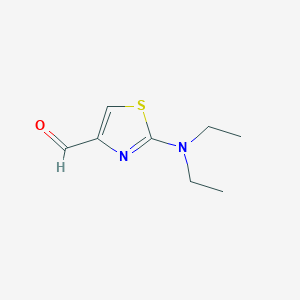
![Thieno[3,2-b]pyridine,2-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-6-(trifluoromethyl)-](/img/structure/B8486828.png)

